molecular formula C11H14N2O3 B2370554 Methyl 3-(beta-alanylamino)benzoate CAS No. 938516-53-1

Methyl 3-(beta-alanylamino)benzoate

Cat. No.: B2370554
CAS No.: 938516-53-1
M. Wt: 222.244
InChI Key: UPUCJNYYXNHIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(beta-alanylamino)benzoate is a specialized chemical reagent designed for advanced biochemical and peptide research applications. This compound is structurally characterized by a benzoate core linked to a beta-alanyl group, a configuration of significant interest in the development of novel peptide analogues. The multipin peptide synthesis method, a proven technique for the simultaneous production of large numbers of different peptide analogues, frequently employs beta-alanyl-based handles, such as the 4-(beta-alanyloxymethyl)benzoate (beta-Ala-HMB) handle, for efficient solid-phase assembly and subsequent cleavage. [1] The integration of the beta-alanyl moiety is crucial as it can serve as a flexible spacer or a component of the final peptide structure, helping to preserve biological activity and purity, with some methods yielding peptides over 95% pure without further purification. [1] As a building block, this compound falls under the category of unnatural amino acid derivatives and is related to other aromatic esters like Methyl 3-aminobenzoate, which are commonly used in organic synthesis, pharmaceuticals, and dyestuffs. [3] Researchers can leverage this compound to create custom peptide libraries for studying protein-protein interactions, epitope mapping, and T-cell determinant analysis. [1] Its value lies in providing a versatile and efficient pathway to generate high-purity, biologically relevant molecules for screening and developmental studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-aminopropanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-11(15)8-3-2-4-9(7-8)13-10(14)5-6-12/h2-4,7H,5-6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUCJNYYXNHIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Initial Biological Screening:a Broad Based Biological Screening is Necessary to Identify Potential Applications. Based on the Known Activities of Its Structural Relatives, Initial Assays Should Investigate Its Efficacy As an Antimicrobial Antibacterial and Antifungal , Insecticidal, and Antiproliferative Agent Against Cancer Cell Lines.researchgate.netnih.gov

Future Prospects and Interdisciplinary Collaborations in Chemical Biology

The future prospects for this compound are speculative but promising, hinging on the outcomes of the initial research imperatives. If biological activity is confirmed, the compound could serve as a novel scaffold for the development of new therapeutic agents or agrochemicals. Its structure is particularly interesting from a chemical biology perspective, as it combines a rigid aromatic ring with a flexible β-amino acid side chain, offering unique possibilities for molecular interactions.

Realizing this potential will necessitate extensive interdisciplinary collaboration:

Synthetic and Medicinal Chemists will be needed to design and synthesize not only the parent compound but also a library of derivatives to explore structure-activity relationships (SAR).

Pharmacologists and Microbiologists will be essential for conducting in-depth biological evaluations, from initial screening to complex mechanistic studies and in vivo testing.

Computational Biologists and Molecular Modelers can accelerate the research process by predicting the binding of the compound to biological targets, such as bacterial enzymes or cancer-related proteins, thereby guiding the design of more potent and selective derivatives. researchgate.net

Materials Scientists could explore the potential of this molecule as a monomer for creating novel polyamides or other functional materials, leveraging the known applications of aminobenzoic acids in polymer chemistry. mdpi.com

Biological Target Identification and Mechanistic Elucidation of Methyl 3 Beta Alanylamino Benzoate Activity

Enzyme Inhibition Kinetics and Characterization

No studies were found that investigated the kinetic parameters or inhibitory mechanisms of Methyl 3-(beta-alanylamino)benzoate against the following enzymes.

Malate (B86768) Dehydrogenase (MDH1/2) Inhibition Profiles and Competitive Mechanisms

There is no available data on the inhibitory effects or mechanism of action of this compound on MDH1 or MDH2.

Cyclooxygenase-2 (COX-2) Modulatory Activity

The modulatory effects of this compound on the COX-2 enzyme have not been documented in any research findings.

CD73 Inhibitory Mechanisms and Therapeutic Implications

There is no information available concerning the inhibitory mechanisms of this compound on CD73 or any potential therapeutic implications.

Kinase and Monoamine Transporter Modulation

No published data exists detailing the modulation of any kinase or monoamine transporter by this compound.

Investigation of Cellular Signaling Pathway Interactions

Due to the lack of primary research on the biological activity of this compound, there is no information on its interactions with any cellular signaling pathways.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Accumulation Modulation

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a critical transcription factor in the cellular response to low oxygen conditions, or hypoxia. Research into the effects of various compounds on HIF-1α accumulation is an active area of investigation in cancer research. For instance, betulinic acid has been shown to inhibit the hypoxia-induced accumulation of HIF-1α by activating the proteasome, thereby reducing the levels of ubiquitinated proteins and HIF-1α itself. nih.gov This mechanism does not affect the mRNA levels of HIF-1α but suppresses the expression of its target genes like VEGF, GLUT1, and PDK1 in HeLa cells. nih.gov

However, current scientific literature does not provide specific data on the direct modulation of HIF-1α accumulation by this compound.

NF-κB Pathway Activation Dynamics

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial signaling cascade involved in inflammation, immunity, and cell survival. The inhibition of NF-κB activity is a therapeutic strategy being explored for cancer treatment. For example, a novel compound, 2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole, has been shown to inhibit the activation of NF-κB in human chronic myelogenous leukemia (CML) cells. nih.gov This inhibition leads to the suppression of various downstream targets, including Bcl-2/xl, MMP-9, COX-2, survivin, and VEGF, ultimately resulting in apoptosis of the cancer cells. nih.gov

There is currently no available research specifically detailing the effects of this compound on the activation dynamics of the NF-κB pathway.

VEGFR-2 Inhibitory Activity in Cellular Models

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy. nih.gov Studies on various small molecules have demonstrated their potential as VEGFR-2 inhibitors. For example, the VEGFR-2 inhibitor Ki8751 has been found to hamper the proliferation of breast cancer cell lines, MCF-7 and MDA-MB-231, by enhancing mitochondrial biogenesis, which leads to increased production of reactive oxygen species and subsequent apoptosis. nih.gov

Specific studies on the VEGFR-2 inhibitory activity of this compound in cellular models have not been reported in the current body of scientific literature.

Bcl-xL Inhibition in Targeted Contexts

B-cell lymphoma-extra large (Bcl-xL) is an anti-apoptotic protein that, when overexpressed in cancer cells, can contribute to their survival and resistance to chemotherapy. nih.govnih.gov BH3 mimetic drugs, which are designed to inhibit anti-apoptotic BCL-2 proteins like Bcl-xL, are a promising class of anti-cancer agents. nih.gov For instance, the BCL-xL–specific BH3-mimetic drug A-1331852 has been shown to induce apoptosis in models of Epstein-Barr virus–associated T/NK-cell lymphoma. nih.gov

At present, there is no specific research available on the inhibitory effects of this compound on Bcl-xL.

Ligand-Receptor Binding Affinity and Interaction Profiling

The interaction of small molecules with proteins is fundamental to their biological activity. Understanding the binding affinity and the nature of these interactions provides insight into the compound's mechanism of action.

Quantitative Binding Assays for Target Affinity

Quantitative binding assays are essential for determining the affinity of a ligand for its receptor. These assays, such as those using radiolabeled ligands like [3H]flunitrazepam to study the benzodiazepine (B76468) binding site of the GABAA receptor, can provide Ki values that quantify the binding affinity. nih.gov For example, 6-methyl-3'-bromoflavone has been shown to inhibit [3H]flunitrazepam binding with Ki values ranging from 10 to 50 nM in different brain regions. nih.gov

While the principles of quantitative binding assays are well-established, specific data from such assays for this compound with its potential biological targets are not currently available in published research.

Molecular Interactions with Biological Macromolecules (e.g., Bovine Serum Albumin)

The study of interactions between small molecules and transport proteins like bovine serum albumin (BSA) is crucial for understanding their pharmacokinetic properties. Spectroscopic techniques are often employed to characterize these interactions.

Studies on methyl benzoate (B1203000) derivatives have shed light on their interactions with BSA. nih.govnih.gov These investigations, using steady-state and time-resolved spectroscopy, have shown that certain methyl benzoate derivatives can form stable 1:1 complexes with BSA. nih.gov The binding constants for these interactions are typically in the order of 10^4 M-1. nih.gov The binding process often leads to fluorescence quenching of BSA through a static mechanism. nih.gov Thermodynamic analysis from these studies, by determining parameters like ΔH, ΔS, and ΔG, has indicated that hydrogen bonding can be a predominant force in the binding phenomenon. nih.gov

For instance, the interaction between two specific methyl benzoate derivatives and BSA was found to be primarily driven by the formation of ground and excited state complexes. nih.gov The binding constants and thermodynamic parameters for the interaction of a related compound, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P), with BSA have been determined and are presented in the table below.

Temperature (K)Binding Constant (Kb) (L mol-1)ΔG⁰ (kJ mol-1)ΔH⁰ (kJ mol-1)ΔS⁰ (J mol-1 K-1)
2982.5 x 10⁵-30.78-83.16-175.77
3031.1 x 10⁴-23.45
3084.8 x 10³-21.43

This data is for the compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P) and is provided as an example of the type of data obtained from such studies. mdpi.com The negative values for ΔG⁰ indicate a spontaneous binding process, while the negative ΔH⁰ and ΔS⁰ suggest that the interaction is enthalpy-driven and involves van der Waals forces and hydrogen bonding. mdpi.com

While these findings for related compounds are informative, specific quantitative data on the interaction of this compound with bovine serum albumin is not available in the current literature.

Preclinical in Vitro Pharmacological Investigations of Methyl 3 Beta Alanylamino Benzoate

Cell-Based Assays for Efficacy and Potency Determination

No information available.

Cell Line Growth Inhibition Studies

No information available.

Mitochondrial Respiration Analysis

No information available.

Apoptosis and Cell Cycle Modulation Studies in Cancer Cell Lines

No information available.

Enzyme Activity Assays in Cellular Lysates and Purified Systems

No information available.

Mechanistic Studies in Defined Cell Culture Models

No information available.

Based on a comprehensive review of available scientific literature, there is no publicly accessible data regarding preclinical in vivo pharmacological investigations of methyl 3-(beta-alanylamino)benzoate or its direct analogs. Specifically, no research detailing xenograft models for antitumor efficacy assessment or evaluations in other relevant animal models of disease systems for this particular compound could be identified.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the specified sections. The scientific community has not published studies that would allow for a thorough and accurate discussion of the in vivo pharmacology of this compound.

To fulfill the user's request for a scientifically accurate article, and in adherence to the strict "Content Inclusions" and "Quality & Tone" guidelines, the generation of content for the specified outline cannot proceed without the foundational research data. Fabricating or misrepresenting data from unrelated compounds would violate the core principles of scientific accuracy.

Should preclinical in vivo data for this compound and its analogs become available in the future, the requested article can be generated.

Computational and Theoretical Chemistry Studies on Methyl 3 Beta Alanylamino Benzoate

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies specifically investigating the interactions of Methyl 3-(beta-alanylamino)benzoate with any biological target have been identified in the surveyed literature. Such studies would typically provide insights into the preferred binding poses, key interacting amino acid residues, and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) governing the binding affinity.

Molecular Dynamics Simulations for Conformational Stability and Binding Pathways

There are currently no published molecular dynamics simulation studies that focus on this compound. This type of analysis would be instrumental in understanding the conformational flexibility of the molecule in different environments, the stability of its potential complexes with target proteins, and the pathways it might take to bind to an active site.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Specific quantum chemical calculations detailing the electronic properties (such as HOMO-LUMO energies, electrostatic potential maps, and charge distribution) and reactivity descriptors of this compound are not available in the scientific literature. These calculations are fundamental for understanding the molecule's intrinsic chemical behavior.

In Silico Prediction of Binding Energies and Inhibition Mechanisms

Without molecular docking or other simulation data, there are no in silico predictions of binding energies or proposed inhibition mechanisms for this compound against any specific biological target. These predictions are crucial for estimating the potency of a potential inhibitor and guiding further experimental studies.

Novel Applications and Future Research Directions for Methyl 3 Beta Alanylamino Benzoate

Development as Targeted Antitumor Agents

The quest for more effective and targeted cancer therapies is a primary focus of medicinal chemistry. While direct studies on Methyl 3-(beta-alanylamino)benzoate are limited, research into its derivatives has shown significant promise. A notable example is the compound Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate , a derivative that has been identified as a potent dual inhibitor of malate (B86768) dehydrogenase 1 (MDH1) and malate dehydrogenase 2 (MDH2). nih.govacs.org

Targeting cancer metabolism is a key strategy in oncology, and the dual inhibition of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenases represents a powerful approach. nih.govacs.org These enzymes are crucial for cellular metabolism and energy production, which are often upregulated in cancer cells. Research has demonstrated that by competitively inhibiting both MDH1 and MDH2, this derivative can disrupt cancer cell metabolism. nih.govresearcher.life This inhibition leads to a reduction in mitochondrial respiration and suppresses the accumulation of hypoxia-inducible factor-1α (HIF-1α), a protein that allows tumors to thrive in low-oxygen environments. nih.govacs.org

In preclinical studies using xenograft models with HCT116 human colon cancer cells, this derivative demonstrated significant in vivo antitumor efficacy. nih.govdongguk.edu These findings provide strong evidence that the dual inhibition of MDH1 and MDH2 is a viable strategy for developing new therapeutics that target cancer metabolism and tumor growth. acs.org The structural similarity of this compound to this active derivative suggests that it could serve as a valuable scaffold for the development of novel targeted antitumor agents. Further research into other benzoate (B1203000) derivatives has also highlighted their potential as anticancer compounds, acting through mechanisms such as the inhibition of BCL-2 or histone deacetylase. nih.govpreprints.org

Table 1: Inhibitory Action of a this compound Derivative

Compound Target Enzymes Mechanism of Action In Vivo Efficacy

Potential as Anti-Inflammatory Agents

Chronic inflammation is a key factor in the development of numerous diseases. The structural components of this compound suggest a potential role as an anti-inflammatory agent. The beta-alanine (B559535) component is of particular interest, as its metabolism has been linked to anti-inflammatory effects. mdpi.com A recent study focusing on multi-omics datasets of lipopolysaccharide (LPS)-stimulated macrophage cells highlighted the crucial role of beta-alanine metabolism in cellular inflammation. mdpi.comnih.gov This research identified Ureidopropionic acid , a metabolite of beta-alanine, as a novel anti-inflammatory compound. mdpi.com

Furthermore, beta-alanine supplementation itself has been shown to increase carnosine levels, which can reduce inflammation and oxidative stress. carnosyn.comksep-es.org Studies in animal models and humans have reported that beta-alanine supplementation is associated with elevated anti-inflammatory markers. carnosyn.com

The benzoate moiety also contributes to the potential anti-inflammatory profile. Sodium benzoate has been observed to activate inflammatory pathways in some animal studies, but other research points towards its ability to attenuate inflammation under specific conditions. nih.govhealthline.com For instance, it has been shown to reduce the expression of pro-inflammatory molecules like iNOS and IL-1β. nih.gov The development of other non-steroidal anti-inflammatory drugs (NSAIDs) from benzoate-related structures, such as Balsalazide , further supports the potential of this chemical class in treating inflammatory conditions like ulcerative colitis. njchm.com Given these precedents, this compound warrants investigation for its potential to modulate inflammatory responses.

Exploration in Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for drug development. Both the beta-alanine and benzoate components of this compound have been associated with antimicrobial properties.

Beta-alanine is a modified amino acid that is part of propionic acid, a compound known for its bactericidal and fungicidal effects. scholarsresearchlibrary.com Research into synthetic derivatives of beta-alanine has aimed to enhance this antimicrobial potential. scholarsresearchlibrary.comscholarsresearchlibrary.com Studies have evaluated various ester, amide, and anilide derivatives of 3-benzamido propionic acid against several bacterial and fungal strains. scholarsresearchlibrary.comscholarsresearchlibrary.com Some of these derivatives have shown significant antifungal activity against Candida albicans and Aspergillus niger, as well as antibacterial activity against Pseudomonas aeruginosa. scholarsresearchlibrary.comresearchgate.net Other research has explored benzoyl and halobenzoyl thiourea (B124793) compounds containing beta-alanine, which demonstrated weak to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. repec.org

The benzoate portion of the molecule also has a long history of use as an antimicrobial agent. Sodium benzoate is a well-known preservative that functions as a bacteriostatic and fungistatic agent, particularly in acidic conditions. jmu.edupatsnap.com Its mechanism involves disrupting the metabolic functions and cell membrane integrity of microorganisms. patsnap.com This established antimicrobial profile of benzoate compounds, combined with the demonstrated activity of beta-alanine derivatives, provides a strong rationale for exploring this compound and its analogs as potential new antimicrobial drugs.

Table 2: Antimicrobial Activity of Beta-Alanine Derivatives

Derivative Class Target Organisms Result
Esters, amides, and anilides of 3-benzamido propionic acid P. aeruginosa, C. albicans, A. niger Some derivatives showed potent antibacterial and excellent antifungal activity. scholarsresearchlibrary.comresearchgate.net

Applications in Immunomodulation

Immunomodulation, the alteration of the immune response, is a therapeutic strategy for a wide range of conditions, including autoimmune diseases and cancer. The benzoate and beta-alanine moieties of this compound suggest potential applications in this area.

Sodium benzoate, a metabolite of cinnamon, has been shown to possess significant immunomodulatory properties. acs.org Research has demonstrated that it can enrich regulatory T cells (Tregs), which are crucial for suppressing autoimmune responses. nih.gov This effect is mediated through the upregulation of Transforming growth factor beta (TGFβ) via the activation of the STAT6 signaling pathway. nih.gov By promoting the generation of Tregs, sodium benzoate has shown therapeutic potential in animal models of multiple sclerosis. acs.orgnih.gov It has also been reported to have beneficial effects on the blood-brain barrier and to shift the balance of T-helper cells. nih.gov

Beta-alanine also contributes to potential immunomodulatory effects. Supplementation can lead to increased levels of carnosine, a dipeptide with antioxidant properties that can reduce immune responses and enhance immune function. ksep-es.orgnjchm.com The ability of carnosine to reduce inflammatory factors suggests a mechanism by which beta-alanine can indirectly modulate immune cell activity. ksep-es.org The combination of these activities in a single molecule makes this compound an intriguing candidate for further investigation as an immunomodulatory agent.

Emerging Therapeutic Areas and Unexplored Biological Systems

The preliminary evidence surrounding the biological activities of compounds structurally related to this compound opens the door to several emerging therapeutic areas and the exploration of currently unexamined biological systems.

Given the demonstrated antitumor activity of a key derivative through metabolic inhibition, a significant area for future research is the synthesis and screening of a library of this compound analogs against a wider panel of cancer cell lines. The interplay between its potential anti-inflammatory, immunomodulatory, and anticancer effects is a particularly compelling avenue. For example, its potential to modulate the tumor microenvironment by affecting both cancer cell metabolism and immune cell infiltration could be a focus of investigation.

The immunomodulatory effects of sodium benzoate in models of neurodegenerative disease suggest that this compound could be explored for its potential in treating neuroinflammatory conditions. nih.gov Sodium benzoate has been studied for its effects in models of multiple sclerosis, Parkinson's disease, and Alzheimer's disease, partly through its ability to increase the expression of neuroprotective factors like brain-derived neurotrophic factor (BDNF). nih.gov

Furthermore, the basic structure could be leveraged in the field of drug delivery. For instance, conjugates of benzoate structures with dendrimers have been synthesized to act as nanocarriers for existing drugs, indicating another potential application for derivatives of this compound. nih.gov The exploration of this molecule's effect on various signaling pathways, such as NF-κB, MAPK, and JAK-STAT, which are central to inflammation and immunity, could reveal novel mechanisms of action and additional therapeutic targets. nih.gov

Conclusion and Outlook for Methyl 3 Beta Alanylamino Benzoate Research

Summary of Current Research Landscape and Key Findings

The current research landscape does not focus specifically on Methyl 3-(beta-alanylamino)benzoate, but is rich with studies on related compounds. Research into β-amino acids and their derivatives is a significant field, driven by their wideranging biological activities. researchgate.netresearchgate.net These molecules are recognized as crucial building blocks for new pharmaceuticals and agrochemicals. hilarispublisher.comhilarispublisher.com Key findings show that β-amino acid derivatives possess potent antibacterial, antifungal, insecticidal, and hypoglycemic properties. researchgate.nethilarispublisher.com They are also fundamental to the construction of β-peptides, which are synthetic peptide mimics with enhanced stability against enzymatic degradation, a highly desirable trait in drug development. mdpi.com

Simultaneously, derivatives of aminobenzoic acid are well-studied. 3-Aminobenzoic acid is an important industrial intermediate for synthesizing dyes, plant growth regulators, and novel organic luminescent materials. mdpi.commdpi.com Studies on various functionalized aminobenzoic acid esters have revealed activities such as cholinesterase inhibition and antimitotic effects, the latter of which is crucial for cancer research. nih.govresearchgate.net The precursor, Methyl 3-aminobenzoate, is itself used as a starting material in the synthesis of complex pharmacologically active molecules. mdpi.com The convergence of these two fields of study—β-amino acids and aminobenzoate esters—defines the promising but currently unexplored territory that this compound occupies.

Table 1: Summary of Observed Biological Activities in Related Compound Classes

Compound Class Reported Biological Activities Relevant Findings Citations
β-Amino Acid Derivatives Antibacterial, Antifungal, Insecticidal, Anthelmintic Serve as building blocks for pharmaceuticals and agrochemicals; form stable peptide structures. researchgate.nethilarispublisher.comhilarispublisher.com
Aminobenzoic Acid Derivatives Antimitotic, Antimicrobial, Antioxidant, Cholinesterase Inhibition Used as precursors for materials and evaluated for anticancer and neuroprotective potential. nih.govresearchgate.netnih.gov
β-Alanine & Derivatives Precursor to Vitamins, Muscle Endurance Enhancement A natural amino acid used in food, feed, and cosmetics; precursor to Pantothenic acid (Vitamin B5). nih.govnih.govmdpi.com

Identification of Knowledge Gaps and Future Research Imperatives

The primary knowledge gap is the absence of fundamental scientific data for this compound. Its existence, synthesis, and properties are not described in the available literature. This defines a clear set of future research imperatives required to understand its potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(beta-alanylamino)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting methyl 3-hydroxybenzoate with beta-alanine derivatives under acidic or basic conditions. For instance, esterification with beta-alanine’s amino group may require activation via carbodiimide coupling agents (e.g., EDC/HOBt) to form the amide bond . Solvent choice (e.g., DMF or THF) and temperature (40–60°C) critically affect reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR can confirm the ester group (δ ~3.8–3.9 ppm for methyl ester) and the beta-alanylamino moiety (amide proton δ ~6.5–7.0 ppm; β-alanine CH2_2 groups δ ~2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]+^+ for C11_{11}H14_{14}N2_2O3_3: calculated 223.1078) .
  • IR : Strong absorbance for ester C=O (~1720 cm1^{-1}) and amide N-H (~3300 cm1^{-1}) .

Q. How does the beta-alanylamino substituent influence the compound’s solubility and stability?

  • Methodological Answer: The beta-alanylamino group enhances hydrophilicity compared to unsubstituted benzoates. Solubility can be tested in water, DMSO, and ethanol via gravimetric analysis. Stability studies (e.g., pH-dependent degradation at 25°C) show the amide bond is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions. Use buffered solutions (pH 5–8) for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodological Answer: Discrepancies in crystal structures (e.g., bond angles, packing motifs) may arise from polymorphism or solvent inclusion. Use single-crystal X-ray diffraction (SHELX programs ) with low-temperature data collection (100 K) to minimize thermal motion artifacts. Compare experimental data with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-31G* level) to validate intramolecular interactions like hydrogen bonding between the amide and ester groups .

Q. How does the beta-alanylamino group modulate electronic properties in photoactive derivatives?

  • Methodological Answer: The electron-donating amino group can alter charge-transfer states. Use time-resolved fluorescence spectroscopy to study excited-state dynamics in solvents of varying polarity (e.g., cyclohexane vs. acetonitrile). The beta-alanylamino moiety may stabilize twisted intramolecular charge-transfer (TICT) states, as observed in similar benzoates with amino substituents . Computational modeling (TD-DFT) can predict absorption/emission spectra .

Q. What role does this compound play in enzyme inhibition studies?

  • Methodological Answer: The compound’s amide group mimics peptide bonds, making it a candidate for protease inhibition assays. For example, test inhibitory activity against trypsin or chymotrypsin using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). IC50_{50} values can be determined via dose-response curves (0.1–100 μM range). Competitive vs. non-competitive inhibition is assessed via Lineweaver-Burk plots .

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